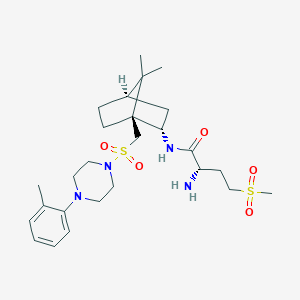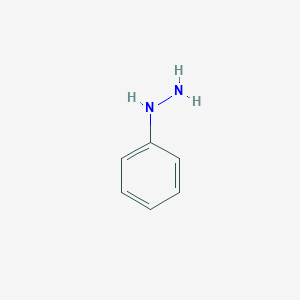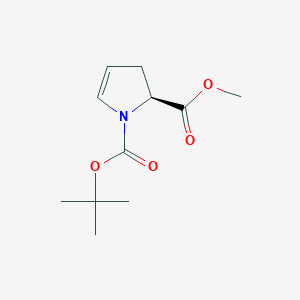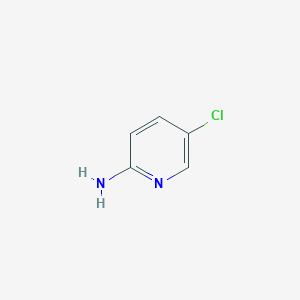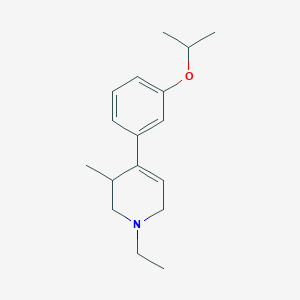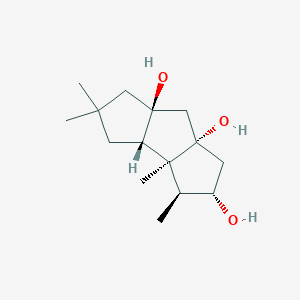
Gloeosteretriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gloeosteretriol is a natural product that is isolated from the fungus Gloeosterigma. It has gained significant attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and biotechnology.
Wirkmechanismus
The mechanism of action of Gloeosteretriol is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. For example, Gloeosteretriol has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been found to modulate the activity of various transcription factors involved in the regulation of gene expression.
Biochemische Und Physiologische Effekte
Gloeosteretriol has been found to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Gloeosteretriol has been shown to enhance the activity of certain immune cells, such as natural killer cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Gloeosteretriol in lab experiments is its potent biological activity. It has been shown to have activity against a wide range of targets, making it a versatile tool for studying various biological processes. Additionally, Gloeosteretriol is a natural product, making it a valuable source of new chemical scaffolds for drug discovery.
One of the main limitations of using Gloeosteretriol in lab experiments is its complexity. It is a difficult molecule to synthesize, making it expensive and time-consuming to obtain in large quantities. Additionally, its potent biological activity can make it difficult to study in vivo, as high doses may be toxic to animals.
Zukünftige Richtungen
There are several future directions for research on Gloeosteretriol. One area of interest is the development of new synthetic methods for obtaining Gloeosteretriol and its analogs. This would allow for the production of larger quantities of the compound, making it more accessible for research and potential commercialization.
Another area of interest is the elucidation of the mechanism of action of Gloeosteretriol. Further studies are needed to fully understand how Gloeosteretriol modulates various signaling pathways in cells, which could lead to the development of new therapeutic agents.
Finally, there is a need for further research on the potential agricultural applications of Gloeosteretriol. Studies are needed to determine the optimal conditions for its use as a biopesticide or plant growth regulator, as well as its potential impact on the environment.
Conclusion
Gloeosteretriol is a natural product with potent biological activity and potential applications in medicine, agriculture, and biotechnology. While its complex structure and potent activity present challenges for research, further studies are needed to fully understand its mechanism of action and potential applications. With continued research, Gloeosteretriol has the potential to become a valuable tool for studying various biological processes and a source of new chemical scaffolds for drug discovery.
Synthesemethoden
Gloeosteretriol is a complex natural product that is difficult to synthesize. However, researchers have developed various methods to synthesize Gloeosteretriol in the laboratory. One of the most common methods involves the use of a chiral auxiliary, which allows for the selective formation of the desired stereochemistry.
Wissenschaftliche Forschungsanwendungen
Gloeosteretriol has been extensively studied for its potential application in medicine, agriculture, and biotechnology. In medicine, Gloeosteretriol has been shown to possess antitumor, antifungal, and antibacterial properties. It has also been found to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
In agriculture, Gloeosteretriol has been shown to have potent antifungal activity against various plant pathogens. It has also been found to enhance plant growth and improve crop yield, making it a potential candidate for use as a biopesticide or plant growth regulator.
In biotechnology, Gloeosteretriol has been used as a starting material for the synthesis of various natural products. It has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
CAS-Nummer |
141434-36-8 |
|---|---|
Produktname |
Gloeosteretriol |
Molekularformel |
C15H26O3 |
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
(2S,3S,3aS,3bS,6aS,7aS)-3,3a,5,5-tetramethyl-2,3,3b,4,6,7-hexahydro-1H-cyclopenta[a]pentalene-2,6a,7a-triol |
InChI |
InChI=1S/C15H26O3/c1-9-10(16)5-15(18)8-14(17)7-12(2,3)6-11(14)13(9,15)4/h9-11,16-18H,5-8H2,1-4H3/t9-,10+,11+,13+,14+,15+/m1/s1 |
InChI-Schlüssel |
MXIZCSZWQVEQQV-DWJLGYRFSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](C[C@]2([C@@]1([C@@H]3CC(C[C@@]3(C2)O)(C)C)C)O)O |
SMILES |
CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |
Kanonische SMILES |
CC1C(CC2(C1(C3CC(CC3(C2)O)(C)C)C)O)O |
Synonyme |
gloeosteretriol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



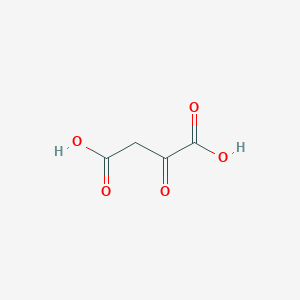
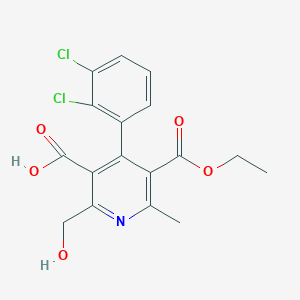
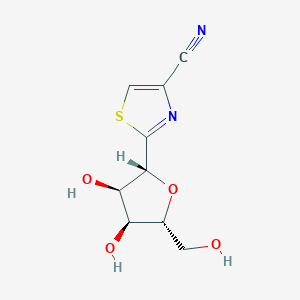
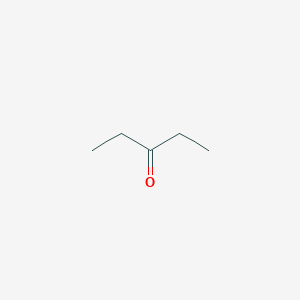
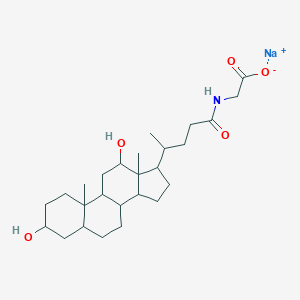
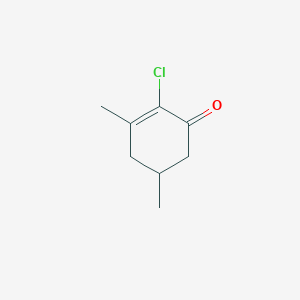
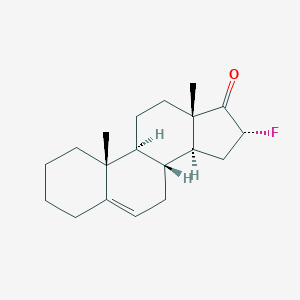
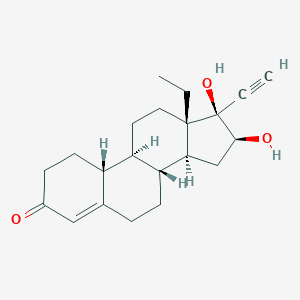
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)
